molecular formula C9H16O3 B2458179 4-(Oxan-4-yl)butanoic acid CAS No. 1011803-87-4

4-(Oxan-4-yl)butanoic acid

Cat. No.: B2458179
CAS No.: 1011803-87-4
M. Wt: 172.224
InChI Key: BFVBUNZUVYRMSB-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)butanoic acid, also known as 4-tetrahydro-2H-pyran-4-ylbutanoic acid, is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound features a tetrahydropyran ring attached to a butanoic acid chain, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy acid precursor, which can be achieved through acid-catalyzed cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(Oxan-4-yl)butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxan-4-yl)butanoic acid is unique due to the presence of both a tetrahydropyran ring and a butanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(oxan-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-9(11)3-1-2-8-4-6-12-7-5-8/h8H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVBUNZUVYRMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011803-87-4
Record name 4-(oxan-4-yl)butanoic acid
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